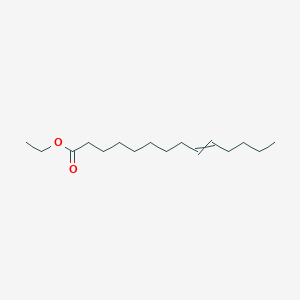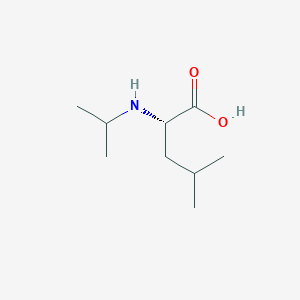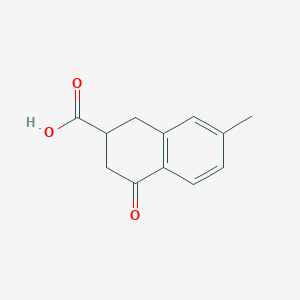
5-methyl-6-(trifluoromethyl)-1H-indole
Vue d'ensemble
Description
Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry with the formula -CF3. The presence of fluorine atoms can greatly influence the chemical and physical properties of organic compounds due to their high electronegativity .
Molecular Structure Analysis
The molecular structure of a compound like “5-methyl-6-(trifluoromethyl)-1H-indole” would likely consist of an indole core with a methyl group (-CH3) attached to the 5-position and a trifluoromethyl group (-CF3) attached to the 6-position .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on factors such as its molecular structure and the presence of functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of organic compounds .Applications De Recherche Scientifique
Electronic and Alkenylation Properties
- Research indicates that altering the ketone directing group in the indole framework can achieve site selectivity between C-2 and C-4 positions. Specifically, a methyl ketone directs alkenylation to the C-2 position, while a trifluoromethyl ketone shifts selectivity to C-4, highlighting the impact of the electronic nature of the directing group on the reaction pathway (Lanke, Bettadapur, & Prabhu, 2016).
Synthesis of Bioactive Indole Derivatives
- The development of 5- and 6-trifluoromethyldiazirinyl indoles from corresponding bromoindole derivatives has been reported, serving as precursors for various bioactive indole metabolites. These derivatives are suitable for biological functional analysis using diazirine-based photoaffinity labels (Murai et al., 2012).
Polarity and Lipophilicity Studies
- A study examining the polarity patterns of indole and 5-methoxyindole derivatives substituted with fluorinated methyl groups revealed insights into their lipophilicity, useful for understanding molecular interactions and design in pharmaceutical chemistry (Huchet et al., 2013).
Synthetic Routes and Impurity Identification
- A synthetic route has been reported for producing 5-chloro-2-(cyclobut-1-en-1-yl)-3-(trifluoromethyl)-1H-indole, a key impurity in the anti-HIV/AIDS drug efavirenz. This research illustrates the importance of synthetic chemistry in identifying and controlling pharmaceutical impurities (Gazvoda et al., 2018).
Antimicrobial and Anticancer Applications
- Novel indole derivatives containing 1,2,4-triazole Schiff base units synthesized via microwave irradiation showed enhanced yields and reduced reaction times compared to conventional methods. Preliminary bioassay tests indicated that some compounds exhibit inhibitory activity against Escherichia coli and Staphylococcus aureus, suggesting potential for antimicrobial applications (Liu Xing-l, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The study of indole and trifluoromethylated compounds is a vibrant field of research with potential applications in areas such as medicinal chemistry and materials science . Future research may focus on developing new synthetic methods, exploring novel reactions, and investigating the properties and applications of these compounds.
Propriétés
IUPAC Name |
5-methyl-6-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-6-4-7-2-3-14-9(7)5-8(6)10(11,12)13/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSDWXLIFMMZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B3119165.png)
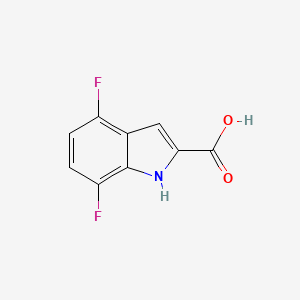
![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B3119177.png)
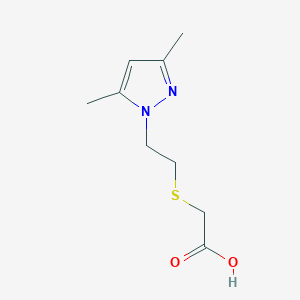
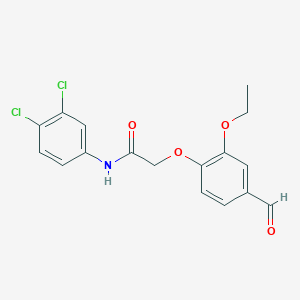

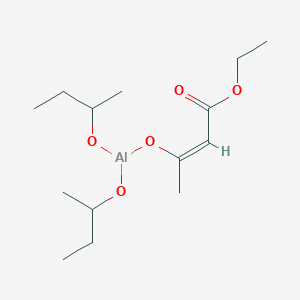


![2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol](/img/structure/B3119225.png)
